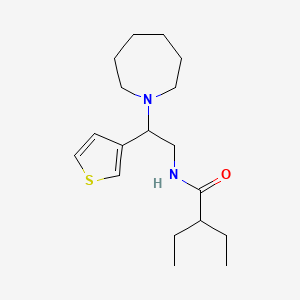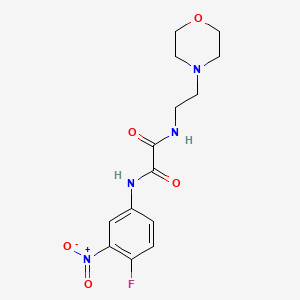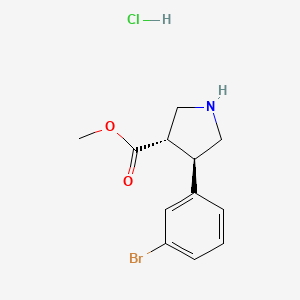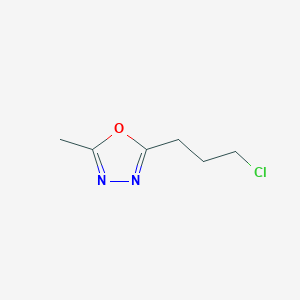
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as ATEB, and it has been found to have a variety of interesting properties that make it useful for studying different biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Functionalization
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide and its structural analogs are crucial in the enantioselective synthesis and functionalization of saturated aza-heterocycles, which are prominent in bioactive compounds and therapeutic agents. These N-heterocycles are utilized as chiral auxiliaries and ligands in asymmetric synthesis, highlighting the importance of developing methods for enantioselective α-methylene C–H bond functionalization. The use of palladium catalysis in the presence of chiral phosphoric acids demonstrates a significant advancement in achieving high enantioselectivity and exclusive regioselectivity for the α-arylation of amines, including azepanes (Jain, Verma, Xia, & Yu, 2016).
Drug Metabolism and Resistance Mechanisms
The structural moiety resembling this compound in certain compounds has been implicated in the metabolism and resistance mechanisms against therapeutic drugs. For instance, the alkylating agent N,N',N"-triethylenethiophosphoramide (thiotepa) undergoes hydrolysis to form aziridine, leading to DNA alkylation and the formation of aminoethyl adducts of guanine and adenine. These adducts are repaired by the Escherichia coli formamidopyrimidine-DNA glycosylase (Fpg) protein, suggesting that similar mechanisms may exist in mammalian cells to counteract the cytotoxic effects of thiotepa (Gill, Cussac, Souhami, & Laval, 1996).
Synthetic Applications and Polymerization
Compounds structurally related to this compound have been explored for their synthetic applications, particularly in the formation of polymers with specific electrochemical and electrochromic properties. Novel donor–acceptor type monomers, incorporating thiophene units, demonstrate good electrochemical activity and distinct optical properties due to the introduction of acceptor groups with varying polarities. These polymers exhibit promising applications in electrochromic devices, with the ability to change color upon oxidation and reduction, underscoring the potential of azepane and thiophene derivatives in materials science (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
Antimicrobial Activity
The methyliodides of aminoalkyl esters derived from substituted propionic acids, incorporating azepane as part of their structure, show high antibacterial activity. This highlights the potential of this compound derivatives in the development of new antimicrobial agents, offering a promising avenue for the exploration of novel drug candidates with enhanced efficacy against resistant microbial strains (Isakhanyan, Gevorgyan, Arutyunyan, Tokmadjyan, Paronikyan, Tatevosyan, & Shakhatuni, 2013).
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2OS/c1-3-15(4-2)18(21)19-13-17(16-9-12-22-14-16)20-10-7-5-6-8-11-20/h9,12,14-15,17H,3-8,10-11,13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDLVMLZUMTAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC(C1=CSC=C1)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876175.png)
![5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2876176.png)
![3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2876177.png)




![3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B2876186.png)
![N-(3-acetylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2876187.png)
![[2-(2-Benzoylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2876188.png)

![2-[[5-Ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2876192.png)
![N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2876194.png)
